(2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Formation of the thiazolo[3,2-b][1,2,4]triazine core: This involves cyclization reactions using thiourea and appropriate aldehydes.
Final coupling: The final step involves coupling the pyrazole derivative with the thiazolo[3,2-b][1,2,4]triazine core under specific conditions, often using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolo[3,2-b][1,2,4]triazine core, leading to hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under various conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Hydrogenated pyrazole or thiazolo[3,2-b][1,2,4]triazine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.
Medicine
Drug Development: The compound’s structure allows for the exploration of its potential as a therapeutic agent for various diseases.
Diagnostics: Potential use in diagnostic assays due to its ability to interact with biological molecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-2-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
- Allyloxy Group : The presence of the allyloxy group in the compound provides unique reactivity and potential biological activity compared to similar compounds with different substituents.
- Structural Complexity : The combination of the pyrazole, thiazolo[3,2-b][1,2,4]triazine, and phenyl rings in the compound’s structure contributes to its unique properties and potential applications.
Properties
Molecular Formula |
C31H23N5O3S |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C31H23N5O3S/c1-2-17-39-25-15-13-22(14-16-25)28-23(20-35(34-28)24-11-7-4-8-12-24)19-27-30(38)36-31(40-27)32-29(37)26(33-36)18-21-9-5-3-6-10-21/h2-16,19-20H,1,17-18H2/b27-19- |
InChI Key |
QGUQZYCZDVZHSS-DIBXZPPDSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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